molecular formula C10H22N2O6+2 B12645984 1,10-Decanediol dinitrate CAS No. 3457-97-4

1,10-Decanediol dinitrate

Cat. No.: B12645984
CAS No.: 3457-97-4
M. Wt: 266.29 g/mol
InChI Key: KXIQQWZHBDIURO-UHFFFAOYSA-N
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Description

Historical Context of Aliphatic Nitrate (B79036) Esters in Chemical Research

The study of aliphatic nitrate esters dates back to the 19th century, a period of significant advancement in organic chemistry. The nitration reaction, which introduces a nitrate ester group into an organic molecule through the reaction of an alcohol with nitric acid, became a commercially viable process during this time. taylorandfrancis.com This led to the development of foundational energetic materials like nitrocellulose and nitroglycerin, which became primary components in smokeless powders and various explosive formulations. taylorandfrancis.com The initial synthesis of pentaerythritol (B129877) tetranitrate (PETN) in 1891 further expanded the family of nitrate esters. springerprofessional.de Early research also explored the nitration of other polyols, such as starch, to create energetic materials like nitrostarch for use in smokeless gunpowder. researchgate.net However, these early processes often resulted in unstable products due to residual acids from the manufacturing process. researchgate.net

Classification and Structural Features of Dinitrate Esters

Organic nitrates are characterized by the presence of one or more nitrooxy groups (–ONO2) covalently bonded to a carbon atom. taylorandfrancis.comdokumen.pub Dinitrate esters, as the name suggests, are a subclass of organic nitrates containing two such functional groups. dokumen.pub These esters are typically formed from the nitration of diols, which are organic compounds containing two hydroxyl (–OH) groups. google.comdtic.milontosight.ai

The general structure of a dinitrate ester can be represented as R(ONO2)2, where R is an organic moiety. The properties of dinitrate esters are influenced by the nature of the "R" group, including its chain length and structure. For instance, 1,10-decanediol (B1670011) dinitrate features a long, flexible ten-carbon aliphatic chain separating the two nitrate ester groups. ontosight.ai This structural characteristic distinguishes it from other dinitrate esters like ethylene (B1197577) glycol dinitrate (EGDN) or isosorbide (B1672297) dinitrate, which have shorter or more rigid carbon backbones. taylorandfrancis.comnih.gov The presence of the nitrate ester groups, which are analogous to the carbonyl group in conventional esters, makes these molecules polar, though less so than their parent alcohols. wikipedia.org

Significance of 1,10-Decanediol Dinitrate within Energetic Materials Science and Related Research Domains

This compound holds significance in the field of energetic materials due to its high energy density. ontosight.ai This property makes it a candidate for use in propellant and explosive formulations, where it can enhance performance characteristics such as burn rate and specific impulse. ontosight.ai Its long aliphatic chain also imparts a degree of plasticity, which is a desirable trait for binders in plastic-bonded explosives (PBXs). google.comosti.gov

Beyond its direct application as an energetic material, 1,10-decanediol, the precursor to the dinitrate, is utilized in the synthesis of polymers. dtic.milnih.gov For instance, it can be used to create soft block segments in polycarbonates and poly(orthoformates) for potential use as binders in explosive or propellant formulations. dtic.mil Research has also explored the use of 1,10-decanediol in the synthesis of polyester (B1180765) glycols for composite propellants. google.com The thermal properties of 1,10-decanediol itself have been studied, providing foundational data for its derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3457-97-4

Molecular Formula

C10H22N2O6+2

Molecular Weight

266.29 g/mol

IUPAC Name

hydroxy-[10-[hydroxy(oxo)azaniumyl]oxydecoxy]-oxoazanium

InChI

InChI=1S/C10H22N2O6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H,13,14)(H,15,16)/q+2

InChI Key

KXIQQWZHBDIURO-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO[N+](=O)O)CCCCO[N+](=O)O

Origin of Product

United States

Synthetic Methodologies for 1,10 Decanediol Dinitrate

Nitration Reactions of 1,10-Decanediol (B1670011)

The core of the synthesis involves the O-nitration, or nitrooxylation, of the two primary alcohol functionalities present in the 1,10-decanediol molecule. wikipedia.org This process is fundamentally an esterification reaction where nitric acid serves as the acid and the diol serves as the alcohol.

The most conventional and widely employed method for the synthesis of nitrate (B79036) esters is the direct reaction of an alcohol with concentrated nitric acid, typically in the presence of a strong dehydrating agent. youtube.comtaylorandfrancis.com

HO(CH₂)₁₀OH + 2 HNO₃ --(H₂SO₄)--> O₂NO(CH₂)₁₀ONO₂ + 2 H₂O

The reaction is highly exothermic and requires careful temperature control, typically being conducted at temperatures between 0°C and 10°C to minimize side reactions and ensure safety. google.com The sulfuric acid not only catalyzes the formation of the nitronium ion but also acts as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the formation of the dinitrate product. youtube.com

Nitric Acid Alone: While less common for diols, nitration can also be carried out using highly concentrated nitric acid (e.g., 95-98%) without sulfuric acid. google.com In such cases, a significant stoichiometric excess of nitric acid is often required to achieve high conversion, as the acid must serve as both reactant and dehydrating medium. google.com

Concerns over the corrosive nature and hazardous waste streams associated with mixed acid have prompted research into alternative nitrating systems.

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is a potent nitrating agent that can be used in an inert organic solvent, such as dichloromethane. core.ac.uk This method offers a cleaner reaction profile, as it avoids the use of strong mineral acids. The reaction proceeds via electrophilic attack of the nitronium ion, which exists in equilibrium with N₂O₅ (N₂O₅ ⇌ NO₂⁺ + NO₃⁻). This approach has been successfully used to synthesize nitrate esters from silyl (B83357) ethers in a process known as nitrodesilylation, which proceeds cleanly and in good yield. core.ac.uk

Nitrate Salts with Strong Acids: An alternative to using nitric acid directly involves its in situ generation from a nitrate salt, such as ammonium (B1175870) nitrate, in the presence of sulfuric acid. google.com This mixture creates a nitrating solution containing nitronium ions that can effectively nitrate aliphatic polyols. google.com

Organic Nitrating Reagents: Modern synthetic methods have introduced bench-stable organic nitrating reagents. For example, a reagent derived from saccharin (B28170) has been shown to effectively nitrate various alcohols in the presence of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃), under mechanochemical (ball-milling) conditions. nih.gov This solvent-minimal approach is highly efficient and demonstrates excellent functional group tolerance. nih.gov

Other Acid Systems: Mixtures of nitric acid with other acids like phosphoric acid or with acetic anhydride (B1165640) can also be used for nitration. wikipedia.orgwikipedia.org Nitric acid in acetic anhydride can form acetyl nitrate, a reactive nitrating species. wikipedia.org

Table 1: Comparison of Nitrating Systems for Alcohols
Nitrating SystemTypical ReagentsKey CharacteristicsReference
Mixed AcidHNO₃ / H₂SO₄Highly effective, strong dehydrating conditions, generates acidic waste. wikipedia.org
Dinitrogen PentoxideN₂O₅ in an inert solvent (e.g., CH₂Cl₂)"Clean" nitration, avoids strong mineral acids, potent reagent. core.ac.uk
Nitrate Salt / AcidNH₄NO₃ / H₂SO₄In situ generation of nitric acid, avoids handling concentrated HNO₃. google.com
Organic Reagent / Lewis AcidN-Nitrosaccharin derivative / Sc(OTf)₃Bench-stable reagent, high efficiency, mild conditions, mechanochemical activation possible. nih.gov
Nitric Acid / Acetic AnhydrideHNO₃ / (CH₃CO)₂OForms acetyl nitrate, useful for substrates sensitive to sulfuric acid. wikipedia.org

Reaction Mechanisms and Kinetic Studies in Dinitrate Formation

The formation of 1,10-decanediol dinitrate via mixed acid proceeds through a well-established electrophilic substitution mechanism at the oxygen atom.

Mechanism:

Formation of the Electrophile: Sulfuric acid protonates nitric acid. The resulting "nitracidium" ion (H₂NO₃⁺) is unstable and loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.comyoutube.com HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of one of the hydroxyl groups of 1,10-decanediol attacks the electrophilic nitrogen atom of the nitronium ion. youtube.com This forms a new O-N bond and results in a protonated nitrate ester intermediate.

Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes the proton from the oxygen atom, yielding the mononitrate ester and regenerating the acid catalyst.

Second Nitration: The process is repeated at the second hydroxyl group on the other end of the decane (B31447) chain to form the final this compound product.

Kinetic Studies: Specific kinetic data for the nitration of 1,10-decanediol is not widely available in the published literature. However, the kinetics can be inferred from general principles of esterification and nitration reactions. The rate-determining step is typically the nucleophilic attack of the alcohol on the nitronium ion. masterorganicchemistry.com

The reaction rate is dependent on several factors:

Concentration: The rate is dependent on the concentrations of both the diol and the active nitrating species (NO₂⁺). In a large excess of mixed acid, the concentration of the nitronium ion can be considered constant, and the reaction would exhibit pseudo-first-order kinetics with respect to 1,10-decanediol.

Temperature: As with most chemical reactions, the rate increases with temperature according to the Arrhenius equation. However, due to the exothermic nature of nitration and the potential for decomposition or side reactions at higher temperatures, these reactions are usually performed at reduced temperatures.

For some highly reactive aromatic compounds, nitration can be so fast that it becomes diffusion-controlled, meaning the rate is limited by how quickly the reactant molecules can encounter each other in solution. rushim.ru While the reactivity of an aliphatic alcohol is different, this illustrates the high speed at which these reactions can proceed once the active electrophile is formed.

Optimization of Reaction Conditions and Yield

To maximize the yield of this compound and minimize the formation of byproducts, such as the mononitrate or oxidation products, several reaction parameters must be carefully controlled.

Table 2: Optimization Parameters for Diol Nitration
ParameterEffect on ReactionTypical Optimized Condition
Temperature Low temperatures are crucial to control the exothermicity, prevent decomposition of the nitrate ester, and minimize oxidative side reactions.0 - 10°C google.com
Reactant Ratio A stoichiometric excess of the nitrating agent is required to drive the reaction to completion and ensure dinitration over mononitration. Optimal molar ratios of nitric acid to alcohol for similar diols range from 4:1 to 5:1. energetic-materials.org.cn>2 molar equivalents of HNO₃ per mole of diol.
Acid Concentration Highly concentrated acids (e.g., 95-98% HNO₃, >98% H₂SO₄) are needed to generate a high concentration of the nitronium ion and effectively remove water from the reaction medium.Concentrated or fuming acids. dtic.mil
Reaction Time Sufficient time must be allowed for the reaction to proceed to completion at both hydroxyl sites. This is determined empirically by monitoring the reaction progress.Variable, typically 1-3 hours.
Addition Order The diol is typically added slowly to the pre-cooled mixed acid. This maintains a low concentration of the organic material in the highly oxidative medium and allows for better temperature control.Alcohol added to acid. google.com

Yields for the nitration of similar short-chain diols, such as diethylene glycol and triethylene glycol, have been reported to be as high as 90.6% and 86.4%, respectively, when conducted in a microreactor, highlighting the efficiency of the mixed acid system under optimized conditions. energetic-materials.org.cn

Purification Techniques for Crude this compound

Following the synthesis, the crude this compound must be isolated from the acidic reaction mixture and purified.

Quenching and Isolation: The reaction is typically quenched by carefully pouring the entire reaction mixture into a large volume of an ice/water slurry. google.com This simultaneously stops the reaction, dilutes the acids, and causes the water-insoluble this compound to precipitate as a solid. The solid is then collected by vacuum filtration. libretexts.org

Washing: The isolated crude product is thoroughly washed to remove residual acids, which could otherwise catalyze decomposition. The washing sequence is critical:

Washing with cold water to remove the bulk of the mineral acids.

Washing with a cold, dilute basic solution, such as 2-5% sodium bicarbonate or sodium carbonate, to neutralize the final traces of acid. Effervescence indicates neutralization is occurring. This step is continued until the washings are no longer acidic.

A final wash with cold water to remove any residual base and salts. google.com

Recrystallization: The primary method for purifying the washed, crude solid is recrystallization. umass.eduvernier.com This technique is based on the principle of differential solubility.

Solvent Selection: An ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below. youtube.com Given the long aliphatic chain, suitable solvents would likely include lower alcohols like ethanol (B145695) or methanol, or potentially a mixed solvent system.

Procedure: The crude solid is dissolved in a minimum amount of the near-boiling solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed. youtube.com As the solution cools, the solubility of the dinitrate decreases, and it crystallizes out, leaving more soluble impurities behind in the solvent (the mother liquor). mt.com Cooling may be completed in an ice bath to maximize crystal recovery. The pure crystals are then collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried thoroughly to remove all traces of the solvent. libretexts.org

Advanced Spectroscopic and Structural Characterization of 1,10 Decanediol Dinitrate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 1,10-decanediol (B1670011) dinitrate, various ionization methods can be employed to generate ions and study their fragmentation patterns, providing valuable insights into its molecular structure.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. nih.gov This process often leads to extensive fragmentation of the molecule, providing a detailed fragmentation pattern that can be used for structural elucidation. nih.gov

For 1,10-decanediol dinitrate, the molecular ion peak (M+) may or may not be observed due to the high energy of the ionization process, which can cause the parent molecule to fragment completely. The fragmentation of nitrate (B79036) esters in EI-MS is characterized by the loss of nitro (-NO2) and nitoxy (-ONO2) groups. rsc.org Common fragmentation pathways for alkyl nitrates include C-O and O-N bond cleavages.

Expected Fragmentation Pattern for this compound in EI-MS:

A hypothetical fragmentation pattern for this compound would likely involve the following key fragmentation steps:

Initial Fragmentation: Loss of a nitrooxy group (-ONO2) or a nitro group (-NO2).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Rearrangement Reactions: Hydrogen rearrangements can lead to the formation of stable fragment ions.

Illustrative Data Table of Potential EI-MS Fragments:

m/z Value (Hypothetical) Proposed Fragment Ion Formula Notes
264[M]+C10H20N2O6Molecular Ion (may be weak or absent)
218[M - NO2]+C10H20NO4Loss of a nitro group
201[M - ONO2]+C10H20NO3Loss of a nitrooxy group
VariousAlkyl chain fragmentsCxHyFragmentation of the decane (B31447) backbone

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+ or potassium [M+K]+. nih.gov Given the presence of polar nitrate groups, this compound is expected to be amenable to ESI-MS analysis. This technique is less likely to cause extensive fragmentation compared to EI-MS, making it ideal for determining the molecular weight of the parent compound. nih.gov

In the negative ion mode, ESI-MS of nitrate esters can lead to the formation of adducts with anions present in the solution, such as [M+NO2]- or [M+NO3]-. nih.gov

Expected Ions for this compound in ESI-MS:

Ionization Mode Expected Ion Formula
Positive[M+H]+[C10H21N2O6]+
Positive[M+Na]+[C10H20N2O6Na]+
Positive[M+K]+[C10H20N2O6K]+
Negative[M+NO2]-[C10H20N3O8]-
Negative[M+NO3]-[C10H20N3O9]-

By inducing fragmentation of the precursor ions (e.g., through collision-induced dissociation, CID), structural information can be obtained. The fragmentation in ESI-MS/MS would likely involve the neutral loss of nitric acid (HNO3) or nitrogen oxides.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique suitable for analyzing large and non-volatile molecules. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. nih.gov While less common for small molecules like this compound, MALDI-MS could be employed, particularly if the compound is part of a larger formulation or mixture.

Similar to ESI, MALDI would be expected to produce intact molecular ions, such as [M+H]+, [M+Na]+, or [M+K]+, allowing for accurate molecular weight determination. The choice of matrix is crucial for successful MALDI analysis. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. carleton.edu

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure. unimi.it A suitable single crystal of this compound would be required for this analysis. The resulting data would allow for the precise measurement of:

Molecular Geometry: Accurate bond lengths (C-C, C-O, O-N, N=O), bond angles, and torsion angles within the this compound molecule.

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds.

Conformation: The specific conformation of the flexible decane chain in the solid state.

While no published single-crystal structure of this compound is currently available, a study on the related compound, decane-1,10-diaminium dinitrate, revealed a double-stacked packing arrangement with an intricate three-dimensional hydrogen-bonding network. nih.gov It is plausible that this compound would also exhibit an ordered, extended conformation of the alkyl chain in its crystal structure.

Hypothetical Crystallographic Data Table for this compound:

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar
a (Å)~5-10
b (Å)~20-30
c (Å)~10-15
β (°)~90-100
Z (molecules/unit cell)4

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. carleton.edu It is particularly useful for identifying crystalline phases, determining sample purity, and studying polymorphism (the ability of a compound to exist in more than one crystal structure). cambridge.orgcambridge.org The sample is finely ground and exposed to an X-ray beam, and the resulting diffraction pattern is a fingerprint of the crystalline phases present. carleton.edu

For this compound, PXRD could be used to:

Phase Identification: Confirm the crystalline nature of a synthesized batch and identify the specific crystalline form.

Polymorphism Studies: Investigate whether this compound can exist in different polymorphic forms, which is common for energetic materials and can affect their physical properties. cambridge.orgcambridge.org

Purity Analysis: Detect the presence of crystalline impurities in a sample.

The diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. libretexts.org

Chromatographic Techniques for Purity Assessment

The determination of purity is a critical aspect of characterizing this compound, ensuring its quality and consistency for research and application. Chromatographic techniques are paramount for this purpose, offering high-resolution separation of the target compound from impurities, starting materials, and by-products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the volatility and thermal stability of the analyte and potential contaminants.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. When coupled with Mass Spectrometry (MS), it provides a definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

For the purity assessment of this compound, GC-MS analysis is particularly effective for identifying volatile organic impurities. The successful GC analysis of nitrate esters requires careful optimization of parameters to prevent thermal degradation, a known issue with this class of compounds. oup.comdtic.mil Key considerations include using deactivated injection port liners, maintaining the lowest possible injection port temperature that still allows for efficient volatilization, and employing short, wide-bore capillary columns to minimize analyte interaction with hot metal surfaces. oup.comdtic.mil

In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification. The resulting chromatogram displays peaks corresponding to each separated compound, with the peak area being proportional to its concentration.

Research Findings: Studies on related nitrate esters demonstrate that GC analysis can be challenging due to their thermal lability. oup.comdtic.mil For instance, research on the analysis of explosives like pentaerythritol (B129877) tetranitrate (PETN) and nitroglycerine (NG) has shown that lower injector temperatures (around 200-220°C) often yield better results for nitrate esters. oup.com The use of high linear carrier gas velocities can also improve peak shape and recovery for thermally sensitive compounds. oup.com The mass spectrum of this compound is expected to show characteristic fragments corresponding to the loss of nitrate (-NO2) and nitroxy (-ONO2) groups, as well as cleavage of the aliphatic carbon chain.

Below is a table summarizing typical GC-MS parameters for the analysis of nitrate esters, applicable to this compound.

ParameterTypical Value/Condition
Column TypeDB-1 or similar non-polar polydimethylsiloxane column
Column Dimensions15-30 m length, 0.25-0.53 mm i.d., 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Injector Temperature200 - 250 °C (Optimized for minimal degradation)
Oven ProgramInitial temp 50-100°C, ramped to 250-280°C
Ionization ModeElectron Impact (EI), 70 eV
Mass Rangem/z 40-400
DetectorIon-trap or Quadrupole Mass Spectrometer

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of compounds that are non-volatile or thermally labile, making it highly suitable for this compound. It separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitrate esters. sielc.comsielc.com In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

The purity of this compound can be accurately quantified by HPLC coupled with a suitable detector. An Ultraviolet-Visible (UV-Vis) detector is commonly used, as the nitrate ester functional group exhibits some UV absorbance. researchgate.net For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information for each eluting peak, aiding in the definitive identification of impurities. nih.govresearchgate.net

Research Findings: Methodology developed for other organic nitrates, such as isosorbide (B1672297) dinitrate, often utilizes a C18 column with a mobile phase of acetonitrile and water. sielc.com The separation is typically isocratic, meaning the mobile phase composition remains constant throughout the run. This approach allows for the separation of the main compound from potential impurities like the parent diol (1,10-decanediol), mononitrated species, or by-products from the synthesis process. The retention time of the main peak serves as a qualitative identifier, while its area percentage is used to calculate the purity of the sample.

The following table outlines typical parameters for an HPLC method for purity assessment of this compound.

ParameterTypical Value/Condition
Column TypeReverse-Phase C18 or Newcrom R1
Column Dimensions100-250 mm length, 4.6 mm i.d., 3-5 µm particle size
Mobile PhaseAcetonitrile and Water mixture (e.g., 70:30 v/v)
Flow Rate0.7 - 1.5 mL/min
DetectionUV-Vis at 210-230 nm or Mass Spectrometry (MS)
Column TemperatureAmbient or controlled (e.g., 25-40 °C)
Injection Volume5 - 20 µL

Computational and Theoretical Studies on 1,10 Decanediol Dinitrate

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like 1,10-decanediol (B1670011) dinitrate and their interactions with other molecules. The long aliphatic chain of 1,10-decanediol dinitrate allows for a multitude of conformations, which can influence its physical properties such as density and viscosity when used as an energetic plasticizer. dtic.mil

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system. For nitrate (B79036) esters, specialized force fields like COMPASS have been developed and validated using quantum chemical calculations. dtic.mil Simulations can be performed on a single molecule in a vacuum to study its intrinsic flexibility or in a condensed phase (liquid or solid) to investigate intermolecular interactions and bulk properties. For instance, MD simulations could predict the radial distribution functions, which describe the probability of finding an atom at a certain distance from another atom, providing insights into the liquid structure.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic signatures, which can then be compared with experimental data for validation of the theoretical models. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. For example, the characteristic symmetric and asymmetric stretching frequencies of the -ONO2 group in nitrate esters can be accurately predicted.

Furthermore, more advanced techniques like Time-Dependent DFT (TDDFT) can be used to predict electronic excitation energies and UV-Vis spectra. nih.gov While less common for simple aliphatic nitrate esters, such calculations are valuable for understanding photochemical processes. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the structural elucidation of the molecule and its reaction products.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-NO₂ Asymmetric Stretch1650
O-NO₂ Symmetric Stretch1280
C-H Stretch2950 - 3000
C-O Stretch1050 - 1150

Note: The data in this table is illustrative and represents typical vibrational frequencies for nitrate esters.

Simulation of Reaction Pathways and Transition States

Understanding the decomposition mechanism of energetic materials is crucial for assessing their stability and safety. Computational chemistry offers powerful tools to explore potential reaction pathways and to identify the transition states that connect reactants, intermediates, and products. For this compound, the initial step in its thermal decomposition is likely the homolytic cleavage of the O-NO2 bond to form an alkoxy radical and nitrogen dioxide (NO2). uri.edu

DFT and ab initio methods can be used to calculate the energy barrier for this and other competing reactions, such as concerted elimination pathways. The transition state for a given reaction step can be located on the potential energy surface, and its structure and energy can be determined. The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rate constants. nih.gov

Crystal Structure Prediction and Lattice Energy Calculations

For solid energetic materials, the crystal packing can significantly influence properties such as density, sensitivity, and detonation performance. soton.ac.uk Crystal Structure Prediction (CSP) methods aim to find the most stable crystal packing arrangements for a given molecule based on its chemical structure. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energy. rsc.orgllnl.govnih.govacs.org

For this compound, CSP could be performed using a combination of a genetic algorithm or other search methods with a reliable force field or DFT calculations to evaluate the lattice energies. The predicted crystal structures can then be compared with experimental X-ray diffraction data if available. The lattice energy, which is the energy released when the constituent molecules come together from the gas phase to form a crystal, is a key indicator of the stability of the crystal structure.

Decomposition Pathways and Stability Analysis of 1,10 Decanediol Dinitrate

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of nitrate (B79036) esters, the chemical class to which 1,10-decanediol (B1670011) dinitrate belongs, generally initiates with the homolytic cleavage of the O–NO₂ bond. This is typically the rate-determining step, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). The subsequent reactions of the alkoxy radical are highly dependent on the molecular structure. For long-chain dinitrates, the presence of multiple nitrate ester groups can influence the decomposition pathway and products. However, specific data that would detail this process for 1,10-decanediol dinitrate is not available in the reviewed literature.

Thermogravimetric Analysis (TGA) for Mass Loss Profiles

Thermogravimetric Analysis is a standard technique used to measure the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide critical information, such as the onset temperature of decomposition and the temperature at maximum mass loss rate, which are key indicators of thermal stability. Searches for TGA data specific to this compound did not yield any specific thermograms or associated data tables.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Decomposition Onset

Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For an energetic material like this compound, a DSC analysis would reveal melting points, phase transitions, and the exothermic decomposition onset temperature and enthalpy. This information is crucial for assessing its thermal sensitivity and energy content. Despite the importance of this data, no specific DSC thermograms or quantitative results for this compound were found.

Isothermal and Non-Isothermal Kinetic Modeling of Decomposition

Kinetic modeling of decomposition data, typically derived from TGA or DSC experiments run at multiple heating rates (non-isothermal) or at a constant temperature over time (isothermal), allows for the determination of kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A). These parameters are essential for predicting the shelf-life and thermal behavior of the material under different temperature scenarios. The absence of primary TGA and DSC data for this compound precludes any discussion of its specific decomposition kinetics.

Chemical Stability under Varying Environmental Conditions

The long-term stability of nitrate esters is also influenced by their interaction with the environment, particularly with moisture and oxidizing agents.

Hydrolytic Stability and Degradation Kinetics

Nitrate esters can undergo hydrolysis, a reaction with water that cleaves the ester bond, leading to the formation of the parent alcohol (1,10-decanediol) and nitric acid. The rate of this degradation pathway is dependent on factors such as temperature, pH, and the presence of catalysts. A quantitative study of the hydrolytic stability of this compound would provide kinetic data on its degradation in aqueous environments. No such studies were identified in the available literature.

Oxidative Stability and Radical Scavenging Studies

The oxidative stability of an energetic material is its resistance to decomposition by oxidizing agents or autoxidation processes involving free radicals. Stabilizers are often added to nitrate ester formulations to scavenge radicals like NO₂ and prevent autocatalytic decomposition. An assessment of the oxidative stability of this compound would involve studying its behavior in the presence of oxidizers and its interaction with radical species. Specific research detailing these properties for this compound is not currently available.

Photochemical Degradation Processes of this compound

The photochemical degradation of nitrate esters, such as this compound, is initiated by the absorption of ultraviolet (UV) radiation. This energy absorption leads to the excitation of the molecule to a higher energy state, which can subsequently lead to the cleavage of the weakest chemical bond within the molecule. In the case of nitrate esters, the O-NO2 bond is the most susceptible to homolytic cleavage, a process known as photolysis.

The primary photochemical process is the scission of the nitrate ester bond, which generates an alkoxy radical and a nitrogen dioxide (NO2) molecule. For this compound, this can occur at either end of the long alkyl chain.

R-O-NO2 + hν → R-O• + •NO2

Following this initial step, a cascade of secondary reactions can occur. The highly reactive alkoxy radical can undergo several transformation pathways, including:

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from another molecule or from another part of the same molecule, leading to the formation of a hydroxyl group and a new carbon-centered radical.

β-Scission: The alkoxy radical can undergo cleavage of the C-C bond adjacent to the oxygen atom, resulting in the formation of a carbonyl compound (an aldehyde or ketone) and a smaller alkyl radical.

Reaction with NO2: The alkoxy radical can react with the previously formed nitrogen dioxide, potentially leading to the formation of other nitrogen-containing compounds or reverting to the original nitrate ester.

While specific experimental studies on the photochemical degradation of this compound are not extensively available in the public domain, the general mechanisms established for other linear alkane dinitrates suggest a pathway involving initial O-NO2 bond cleavage followed by subsequent radical reactions.

Identification of Decomposition Products via Analytical Techniques

The identification and quantification of the decomposition products of this compound are crucial for understanding its stability and degradation pathways. A combination of analytical techniques is typically employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile decomposition products. The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For the decomposition products of this compound, GC-MS could be used to identify smaller, more volatile fragments resulting from the cleavage of the decane (B31447) chain, as well as compounds containing carbonyl and hydroxyl groups.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and thermally labile decomposition products. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide both quantitative and qualitative information. For the analysis of this compound and its larger decomposition products, reversed-phase HPLC with a C18 column is a common approach.

The following table summarizes the analytical techniques and the types of decomposition products that could be identified for this compound. It is important to note that this is based on general knowledge of nitrate ester decomposition analysis, as specific experimental data for this compound is limited.

Analytical TechniquePotential Decomposition Products to be IdentifiedPrinciple of Identification
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile and semi-volatile compounds such as short-chain aldehydes, ketones, alcohols, and smaller nitrate esters.Separation by boiling point and polarity, followed by identification based on characteristic mass spectral fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) with UV/MS detection Non-volatile and thermally labile compounds, including larger chain fragments, mononitrates, diols, and carboxylic acids.Separation by polarity, with UV detection for chromophoric groups and mass spectrometry for molecular weight and structural information.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups present in the decomposition mixture, such as hydroxyl (-OH), carbonyl (C=O), and remaining nitrate ester (-O-NO2) groups.Identification based on the characteristic absorption of infrared radiation by specific chemical bonds.

Analytical Methodologies for Detection and Quantification of 1,10 Decanediol Dinitrate

Chromatographic Quantification in Complex Matrices

Chromatographic techniques are central to the separation and quantification of 1,10-decanediol (B1670011) dinitrate from complex mixtures, such as propellant formulations or environmental samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods utilized for this purpose.

Development of GC and HPLC Methods for Trace Analysis

Gas Chromatography (GC): GC is a powerful tool for the analysis of thermally stable and volatile compounds. For nitrate (B79036) esters like 1,10-decanediol dinitrate, careful optimization of GC conditions is necessary to prevent thermal degradation during analysis. The use of a deactivated injection port liner and a column with a low-bleed stationary phase is often recommended. While specific GC methods for this compound are not extensively documented in publicly available literature, methods for similar long-chain alkyl nitrates can be adapted. A flame ionization detector (FID) can be used for quantification, offering good sensitivity. For enhanced selectivity and lower detection limits, an electron capture detector (ECD) is highly effective for electrophilic compounds like nitrate esters.

A hypothetical GC-FID method for the analysis of 1,10-decanediol could be adapted for its dinitrate derivative, likely requiring lower oven temperatures to prevent decomposition. For instance, a method for 1,10-decanediol utilizes a column like an Agilent DB-5, with a temperature program that ramps up to around 250-300°C. For the dinitrate, a more conservative temperature program would be necessary.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive molecules like this compound. Reversed-phase HPLC is the most common mode of separation.

A typical HPLC method for nitrate esters would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as methanol or acetonitrile. UV detection is commonly employed, with the wavelength set in the range of 210-230 nm where the nitrate functional group absorbs. The U.S. Environmental Protection Agency (EPA) Method 8330B provides a validated HPLC method for a range of energetic materials, including some nitrate esters, which can serve as a foundation for developing a method for this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5).Reversed-phase column (e.g., C18).
Mobile Phase Inert gas (e.g., Helium, Nitrogen).Mixture of water and organic solvent (e.g., methanol, acetonitrile).
Detector Flame Ionization Detector (FID), Electron Capture Detector (ECD).UV-Vis Detector (typically at 210-230 nm).
Advantages High resolution, suitable for volatile compounds.Suitable for non-volatile and thermally sensitive compounds, robust.
Challenges Potential for thermal degradation of nitrate esters.Requires careful mobile phase selection for optimal separation.

Sample Preparation Techniques for Various Sample Types

The choice of sample preparation technique is critical for accurate quantification and depends heavily on the matrix in which this compound is present.

Solid Samples (e.g., Propellants, Soil):

Solvent Extraction: This is a common first step. A suitable solvent, such as acetonitrile or methanol, is used to dissolve the this compound from the solid matrix. Ultrasonic extraction can be employed to improve extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a valuable technique for cleanup and pre-concentration of the analyte from the initial extract. For nitrate esters, a C18 or other reversed-phase sorbent can be used to retain the analyte while allowing more polar interferences to pass through. The this compound is then eluted with a small volume of a stronger organic solvent.

Liquid Samples (e.g., Water):

Liquid-Liquid Extraction (LLE): LLE can be used to transfer this compound from an aqueous sample to an immiscible organic solvent like dichloromethane or a hexane/ether mixture.

Solid-Phase Extraction (SPE): As with solid samples, SPE is highly effective for extracting and concentrating this compound from water samples. This is particularly useful for trace analysis where the concentration in the original sample is very low.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry can be a simple and cost-effective method for the quantitative analysis of this compound, particularly for bulk analysis or in simple matrices where interfering substances are minimal.

The nitrate ester functional group exhibits UV absorbance, typically in the lower UV region. A direct spectrophotometric method would involve dissolving a known amount of the sample in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile) and measuring the absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration would be prepared using standards of known concentration.

For more complex matrices, a colorimetric method may be employed. This often involves the chemical reduction of the nitrate groups to nitrite, followed by a color-forming reaction (e.g., Griess reaction). The intensity of the resulting color, which is proportional to the original nitrate concentration, is then measured spectrophotometrically in the visible region. This approach enhances selectivity as fewer compounds absorb in the visible spectrum compared to the UV region.

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for High Sensitivity and Selectivity

For trace-level detection and confirmation in complex matrices, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS provides definitive identification based on both the retention time and the mass spectrum of the analyte. The mass spectrum of this compound would show characteristic fragmentation patterns, including the loss of nitrate groups. For even greater selectivity and to overcome matrix interferences, GC-MS/MS in selected reaction monitoring (SRM) mode can be used. This involves monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and improves the limit of detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is particularly well-suited for the analysis of thermally labile compounds like this compound. Electrospray ionization (ESI) is a common ionization technique for such analyses. Similar to GC-MS/MS, LC-MS/MS provides exceptional sensitivity and selectivity, making it the method of choice for challenging applications such as the analysis of trace residues in environmental or biological samples.

TechniquePrincipleAdvantages
GC-MS/MS Separation by GC followed by mass analysis of fragment ions.High selectivity, low detection limits, structural information.
LC-MS/MS Separation by HPLC followed by mass analysis of molecular and fragment ions.Ideal for thermally labile compounds, high sensitivity and selectivity, suitable for complex matrices.

Method Validation (Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) close to 1.0 indicates good linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Below is a table with hypothetical yet representative validation data for an HPLC-UV method for this compound, based on typical performance for similar energetic materials.

Validation ParameterTypical Performance Metric
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Applications of 1,10 Decanediol Dinitrate in Advanced Materials Science

Utilization as an Energetic Material Component or Precursor

In solid rocket propellant formulations, the binder system, which holds the solid oxidizer and fuel particles together, is a critical component that dictates the mechanical properties and performance of the propellant grain. dtic.mil 1,10-Decanediol (B1670011) dinitrate can be explored as a component in advanced propellant systems in several ways.

One potential application is as a co-monomer in the synthesis of energetic binders. By reacting with diisocyanates, the hydroxyl-terminated precursor, 1,10-decanediol, can be incorporated into polyurethane chains. Subsequent nitration would yield an energetic polyurethane binder containing the 1,10-decanediol dinitrate moiety. The long, flexible decamethylene chain could enhance the elastomeric properties of the binder, improving its ability to withstand the stresses of ignition and combustion.

Table 1: Potential Roles of this compound in Propellant Systems

RoleFunctionPotential Advantage
Co-monomer for Energetic BindersForms part of the polymer backbone of the binder.Improved mechanical properties (flexibility, elasticity).
Energetic PlasticizerReduces the viscosity of the uncured propellant mixture and improves the mechanical properties of the cured grain.Contributes to the overall energy of the propellant.

Similar to its role in propellants, this compound is a candidate for use in modern explosive compositions, particularly in polymer-bonded explosives (PBXs). PBXs consist of explosive crystals embedded in a polymer binder matrix. The binder enhances the safety and mechanical stability of the explosive.

The concept of using oligomers or monomers with energetic functionalities as plasticizers is a promising approach in energetic materials research. at.ua These "energetic plasticizers" are designed to be chemically compatible with the energetic binder matrix, which minimizes migration or exudation of the plasticizer over time. at.ua this compound fits this profile well, especially in polyurethane-based energetic binders.

As a binder component, the incorporation of long-chain aliphatic dinitrates can lead to materials with a lower glass transition temperature (Tg). A lower Tg is desirable for materials that need to remain flexible and functional over a wide range of temperatures.

Table 2: Comparison of Potential Properties of Binders with and without this compound

PropertyBinder without this compoundBinder with this compound (Hypothesized)
Energy ContributionLowerHigher
Flexibility at Low TemperaturesPotentially lowerPotentially higher
Sensitivity to Mechanical StimuliDependent on other componentsPotentially lower

Integration into Polymer Matrices for Specialized Applications

Beyond traditional energetic applications, there is potential for integrating this compound into other polymer matrices for specialized functions. For instance, its inclusion in certain polymers could be used to create reactive materials that respond to specific stimuli. The energetic nature of the dinitrate could be harnessed for applications such as controlled material degradation or the rapid release of stored chemical energy in response to an external trigger.

Research into such "smart materials" is an active area, and the unique properties of long-chain energetic compounds could offer new avenues for development.

Research into Novel Dinitrate-Based Materials

The study of this compound is part of a broader research effort into novel energetic materials. acs.org Scientists are systematically investigating how changes in the molecular structure of energetic compounds affect their properties. By varying the length of the aliphatic chain in α,ω-alkanediol dinitrates, researchers can fine-tune properties such as melting point, density, energy content, and sensitivity.

This systematic approach allows for the development of a family of energetic materials with a spectrum of properties, enabling the selection of the optimal compound for a specific application. For example, shorter chain dinitrates may offer higher energy density, while longer chain variants like this compound may provide superior mechanical properties and reduced sensitivity.

Future research in this area will likely focus on:

Detailed characterization of the thermal and explosive properties of this compound.

Synthesis and evaluation of energetic polymers incorporating this long-chain dinitrate.

Computational modeling to predict the performance and sensitivity of materials containing this compound.

The continued exploration of such novel energetic materials is crucial for the advancement of materials science and the development of safer and more effective energetic formulations.

Environmental Behavior and Transformation of 1,10 Decanediol Dinitrate

Biodegradation Pathways in Soil and Aqueous Environments

The biodegradation of 1,10-decanediol (B1670011) dinitrate is anticipated to proceed through pathways observed for other nitrate (B79036) esters and long-chain alkanes. Microorganisms are known to utilize nitrate esters as a source of nitrogen. researcher.liferesearchgate.net The process typically involves the enzymatic cleavage of the nitrate groups, followed by the degradation of the parent alkane chain. nih.gov

While specific microbial degradation products of 1,10-decanediol dinitrate have not been identified in published studies, the biodegradation of other nitrate esters provides insight into likely intermediates and final products. The initial step is expected to be the enzymatic removal of the nitrate groups, a process that has been observed with compounds like ethylene (B1197577) glycol dinitrate. nih.gov This would likely yield 1,10-decanediol and inorganic nitrate.

Following the removal of the nitrate esters, the resulting 1,10-decanediol would be susceptible to further microbial degradation. Bacteria are known to degrade long-chain alkanes, typically through the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.netfrontiersin.org In the case of 1,10-decanediol, which already possesses terminal alcohol groups, the pathway would likely proceed directly to the formation of a dicarboxylic acid. This dicarboxylic acid can then be broken down further through metabolic processes like β-oxidation. Under anaerobic conditions, long-chain n-alkanes can be biotransformed into methane. nih.gov

A consortium of Arthrobacter ilicis and Agrobacterium radiobacter has been shown to mineralize ethylene glycol dinitrate, with the Arthrobacter strain progressively eliminating the nitro groups to form ethylene glycol, which is then mineralized. nih.gov It is plausible that similar microbial consortia in soil and aqueous environments could degrade this compound.

Table 1: Plausible Microbial Degradation Products of this compound

Initial Compound Intermediate Products Final Products
This compound 1,10-Decanediol, Inorganic Nitrate Carbon Dioxide, Water, Methane (anaerobic)

This table is based on degradation pathways of analogous compounds.

Specific kinetic data for the biotransformation of this compound are not available. However, the rate of biodegradation would be influenced by several factors, including the microbial population present, temperature, pH, and the availability of other nutrients. The degradation of long-chain alkanes can be a slow process, especially under anaerobic conditions. nih.gov The water solubility of the compound also plays a role, with less soluble compounds generally degrading more slowly. While 1,10-decanediol has limited water solubility, the presence of the nitrate groups in this compound may slightly increase its solubility compared to a simple decane (B31447), potentially influencing its bioavailability to microorganisms.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis) in Environmental Compartments

Abiotic processes such as photolysis and hydrolysis are important transformation pathways for organic nitrates in the environment.

Photolysis: Organic nitrates are known to undergo photolysis, breaking down in the presence of light. acs.orgresearchgate.netcopernicus.orgcopernicus.org The rate of photolysis is dependent on the wavelength of light and the chemical structure of the compound. In the gas phase, photolysis of organic nitrates can release NO2 back into the atmosphere. acs.org In the aqueous phase, the photolysis of organic nitrates can lead to the formation of nitrous acid (HONO). researchgate.netcopernicus.org The photolysis lifetimes of some monoterpene-derived organic nitrates have been estimated to be between 0.69 and 7.9 hours in ambient conditions. acs.org For this compound, it is expected that photolysis would be a significant degradation pathway in sunlit surface waters and in the atmosphere.

Hydrolysis: Hydrolysis is the reaction of a compound with water. The rate of hydrolysis of organic nitrates is influenced by pH and the structure of the alkyl chain. helsinki.fidtic.milnih.gov For some monoterpene-derived organic nitrates, hydrolysis lifetimes have been observed to range from minutes to hours for certain structures, while others are more stable at neutral pH. nih.gov The hydrolysis of alkyl nitrates can be catalyzed by both acids and bases. helsinki.fi Given its long alkyl chain, the hydrolysis of this compound is likely to be a slow process under neutral environmental conditions but could be more significant in acidic or alkaline waters.

Table 2: Summary of Potential Abiotic Transformation Processes for this compound

Process Environmental Compartment Potential Products Significance
Photolysis Atmosphere, Surface Water 1,10-Decanediol, Nitrogen Oxides (NOx), Nitrous Acid (HONO) Potentially significant in sunlit environments
Hydrolysis Water, Moist Soil 1,10-Decanediol, Nitric Acid Likely slow under neutral pH, faster in acidic or alkaline conditions

This table is based on data for analogous organic nitrates.

Sorption and Leaching Characteristics in Soil Systems

The movement of this compound through soil will be governed by its sorption to soil particles and its potential for leaching with water. The sorption of organic compounds in soil is often related to their hydrophobicity, which can be estimated by the octanol-water partition coefficient (Kow). Compounds with higher Kow values tend to sorb more strongly to soil organic matter.

Nitrate itself is highly mobile in soil and can be readily leached into groundwater. missouri.edupnas.orgicm.edu.plcopernicus.org If this compound biodegrades or hydrolyzes to release inorganic nitrate, this nitrate will be prone to leaching. The leaching potential of the intact molecule will depend on its sorption characteristics. In soils with low organic matter and coarse texture, there is a higher potential for leaching. mdpi.com

Volatilization and Atmospheric Fate (e.g., Reaction with Atmospheric Radicals)

Volatilization: The tendency of a chemical to move from water or soil into the air is described by its Henry's Law constant. epa.gov For a compound with a long alkyl chain like this compound, the vapor pressure is expected to be low, limiting its volatilization from soil and water surfaces.

Atmospheric Fate: If this compound does enter the atmosphere, its fate will be determined by atmospheric chemical reactions. The primary degradation pathway for organic compounds in the troposphere is reaction with hydroxyl radicals (•OH). copernicus.orgcopernicus.org The rate of this reaction is dependent on the structure of the organic molecule. For a long-chain alkane derivative, the reaction with •OH is likely to be relatively rapid, leading to an atmospheric lifetime on the order of days. The reaction products would include other oxygenated organic compounds and the release of nitrogen oxides. Photolysis, as discussed earlier, would also be a significant atmospheric sink. acs.org

Future Research Directions and Challenges

Exploration of Green Chemistry Approaches for Synthesis

The traditional synthesis of nitrate (B79036) esters often involves strong acids and hazardous reagents, prompting a shift towards more environmentally benign methods. The principles of green chemistry offer a roadmap for developing safer and more sustainable synthetic routes for 1,10-decanediol (B1670011) dinitrate.

Future research should prioritize the following areas:

Eco-Friendly Reagents and Solvents: Investigating the use of less hazardous nitrating agents and replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids. The goal is to minimize waste generation and environmental impact.

Catalytic Innovations: Developing heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving process efficiency. Research into solid acid catalysts or enzyme-based catalysis could lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts.

Alternative Energy Sources: Exploring the application of microwave or ultrasound-assisted synthesis. These techniques can often lead to significantly shorter reaction times, increased yields, and lower energy consumption compared to conventional heating methods.

A comparative overview of traditional versus potential green synthesis parameters is presented below.

ParameterTraditional SynthesisPotential Green Approach
Nitrating Agent Concentrated Nitric/Sulfuric AcidDinitrogen pentoxide (N₂O₅) in aprotic solvent, Nitronium salts
Solvent Dichloromethane, Acetic anhydride (B1165640)Ionic Liquids, Supercritical CO₂, Solvent-free conditions
Catalyst Strong mineral acids (homogeneous)Solid acid catalysts (e.g., zeolites, Nafion), Biocatalysts
Energy Input Conventional thermal heatingMicrowave irradiation, Sonication
Waste Profile Acidic wastewater, Organic solvent wasteReduced acidic waste, Recyclable catalysts and solvents

Development of Advanced Analytical Techniques for In Situ Monitoring

Real-time monitoring of the synthesis and degradation of 1,10-decanediol dinitrate is crucial for process optimization, safety, and quality control. Current analytical methods are often performed offline, which does not allow for immediate feedback and control.

The development of advanced in situ techniques is a significant challenge:

Spectroscopic Methods: Adapting techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy using fiber-optic probes could allow for real-time tracking of the concentration of reactants, intermediates, and the final dinitrate product directly within the reaction vessel.

Online Chromatography: Implementing online High-Performance Liquid Chromatography (HPLC) systems can provide automated, quasi-real-time analysis of reaction mixtures, offering detailed information on product purity and byproduct formation.

Sensor Technology: The design of novel chemical sensors capable of selectively detecting nitrate esters or key reaction intermediates in complex mixtures would represent a major breakthrough for continuous process monitoring.

These advancements would enable tighter control over reaction parameters, leading to improved yield, higher purity, and enhanced safety.

Predictive Modeling for Long-Term Stability and Performance

The long-term stability of energetic materials like this compound is a critical factor for safe storage and reliable performance. Predictive modeling offers a powerful tool to forecast the chemical and physical changes of the material over time, reducing the need for extensive and time-consuming experimental aging studies. tandfonline.comnih.gov

Key research directions include:

Advanced Kinetic Modeling: Developing sophisticated kinetic models based on data from accelerated aging studies at elevated temperatures can help predict the shelf life under normal storage conditions. nih.gov These models can account for complex degradation pathways, including autocatalysis. researchgate.net

Computational Chemistry: Utilizing force fields, such as the COMPASS force field, specifically parameterized for nitrate esters, can enable molecular dynamics simulations to predict material properties and degradation mechanisms at the atomic level. dtic.mil Ab initio calculations can provide high-quality data to validate these force fields where experimental data is scarce. dtic.mil

Machine Learning: Applying machine learning algorithms to large datasets from both experimental and computational studies could identify key factors influencing stability and performance, leading to more accurate predictive models.

Modeling ApproachFocusKey ParametersPredicted Outcomes
Kinetic Modeling Macroscopic degradationTemperature, Time, Stabilizer concentrationShelf life, Stabilizer depletion rate, Gas evolution
Molecular Dynamics Atomic-level interactionsForce field parameters, Temperature, PressureMaterial density, Glass transition temperature, Diffusion of plasticizers
Quantum Chemistry Electronic structure & reactivityMolecular geometry, Electron densityBond dissociation energies, Reaction pathways, Spectroscopic properties

Design of Next-Generation Dinitrate-Based Materials

The long, flexible decamethylene chain of this compound provides a unique structural backbone for the design of new energetic materials. By incorporating this molecule into polymeric systems, researchers can develop next-generation materials with tailored properties.

Future design and synthesis efforts could focus on:

Energetic Plasticizers: Leveraging its properties as a plasticizer to improve the mechanical characteristics and processing ability of energetic polymer binders used in propellants and explosives. nih.gov

Polymeric Binders: Using 1,10-decanediol as a monomer to synthesize energetic polyesters or polyurethanes. The dinitrate functional groups would be an integral part of the polymer backbone, ensuring a high energy density and preventing plasticizer migration.

Nitric Oxide Releasing Materials: Exploring its potential in biomedical applications as a scaffold for materials that can release nitric oxide (NO), which plays a key role in various physiological processes. tandfonline.comnih.gov The long alkyl chain could be functionalized to control the release rate and target specific tissues.

Understanding Structure-Reactivity Relationships for Targeted Applications

A fundamental understanding of how the molecular structure of this compound dictates its reactivity and performance is essential for its rational application. Quantitative structure-reactivity relationships (QSRRs) provide a framework for correlating structural features with specific properties. chemrxiv.orgchemrxiv.org

Future research should aim to:

Systematic Studies of Analogues: Synthesizing and characterizing a series of alkyl dinitrates with varying chain lengths (e.g., from 1,6-hexanediol dinitrate to 1,12-dodecanediol dinitrate) to systematically study the effect of the methylene chain length on properties such as thermal stability, energy content, and plasticizing efficiency.

Computational QSRR: Developing data-driven QSRR models that can predict the reactivity and properties of new dinitrate compounds based solely on their molecular structure. chemrxiv.orgchemrxiv.org This would accelerate the discovery of new molecules with desired characteristics without the need for laborious synthesis and testing.

Mechanistic Investigations: Employing advanced analytical and computational techniques to elucidate the detailed mechanisms of thermal decomposition and hydrolysis. This knowledge is crucial for developing effective stabilization strategies and predicting material compatibility.

By pursuing these research directions, the scientific community can address the current challenges and unlock new possibilities for the application of this compound and related materials.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1,10-Decanediol?

The synthesis of 1,10-Decanediol typically involves the reduction of diethyl or dimethyl sebacate using sodium metal in ethanol. Catalytic hydrogenation of sebacic esters is another validated method. Post-synthesis, purification can be achieved via recrystallization from solvents like ethanol or water, given its melting point of 71–75°C. Purity verification should employ techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts .

Q. How can the thermal stability and phase transitions of 1,10-Decanediol be characterized experimentally?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for studying thermal behavior. DSC reveals melting transitions (71–75°C) and potential polymorphic forms, while TGA quantifies decomposition temperatures (~297°C at atmospheric pressure). For high-resolution data, dynamic scanning at controlled heating rates (e.g., 10°C/min under nitrogen) is recommended. Thermochemical studies under varying pressures can further elucidate sublimation enthalpies .

Q. What solvents are suitable for dissolving 1,10-Decanediol, and how does solubility vary with temperature?

1,10-Decanediol is insoluble in water but dissolves in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and alcohols. Solubility in supercritical carbon dioxide (scCO₂) has been studied for applications in green chemistry. Data from Pennisi and Chimowitz (1986) indicate solubility increases with pressure (e.g., 100–300 bar) and temperature (40–80°C), though conflicting trends in mixed solute systems (e.g., with benzoic acid) require phase equilibrium modeling .

Q. What safety protocols are essential when handling 1,10-Decanediol in laboratory settings?

Acute toxicity studies in mice (20 ml/kg dose) showed no adverse clinical signs or organ damage, suggesting low systemic toxicity. However, standard precautions apply: use gloves, goggles, and fume hoods to avoid dermal/ocular contact. Waste disposal should comply with hazardous chemical guidelines, as outlined in safety data sheets (SDS) .

Advanced Research Questions

Q. How can discrepancies in solubility data for 1,10-Decanediol across studies be resolved?

Contradictions in solubility profiles (e.g., in scCO₂) may arise from methodological differences in pressure calibration, solute purity, or mixing ratios. Researchers should replicate experiments using standardized equipment (e.g., high-pressure view cells) and validate results with thermodynamic models like the Peng-Robinson equation of state. Cross-referencing data from Schmitt and Reid (1986) and Pennisi and Chimowitz (1986) highlights the need for consistent reporting of experimental parameters .

Q. What experimental design considerations are critical for studying 1,10-Decanediol in polycondensation reactions?

Telechelic polyesters (e.g., poly(1,10-decanediol adipate)) require strict stoichiometric control between diols and diacids. Catalysts such as toluenesulfonic acid (TSA) at 109°C under argon yield optimal polymerization rates. Monitoring viscosity changes and using rotational rheometry can track reaction progress. Post-polymerization, gel permeation chromatography (GPC) and Fourier-transform infrared (FTIR) spectroscopy confirm molecular weight and ester linkage formation .

Q. How can thermodynamic modeling improve the design of supercritical fluid (SCF) processes involving 1,10-Decanediol?

Phase behavior modeling using the Soave-Redlich-Kwong (SRK) or group contribution methods (e.g., UNIFAC) predicts solubility in scCO₂. Mukhopadhyay and Rao (1993) demonstrated that adjusting interaction parameters for hydroxyl and alkyl groups enhances accuracy. Experimental validation at varying CO₂ densities (0.6–0.9 g/cm³) is recommended to refine model predictions for industrial applications .

Q. What comparative studies highlight the unique reactivity of 1,10-Decanediol versus other long-chain diols?

Compared to 1,12-Dodecanediol, 1,10-Decanediol exhibits higher crystallinity due to its symmetric structure, impacting polymer mechanical properties. Reactivity studies in esterification show slower kinetics than shorter-chain diols (e.g., 1,6-Hexanediol), attributed to steric hindrance. FTIR and X-ray diffraction (XRD) analyses can quantify these structural differences .

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